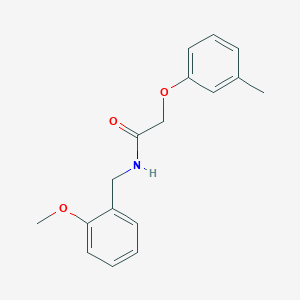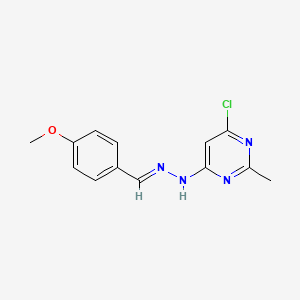![molecular formula C18H18N2O3S B5722250 ethyl 4-cyano-5-[(3,5-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5722250.png)
ethyl 4-cyano-5-[(3,5-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-cyano-5-[(3,5-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of drugs and other bioactive molecules. This compound is a member of the thiophene family, which is known for its diverse biological activities.
科学的研究の応用
Ethyl 4-cyano-5-[(3,5-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate has been studied extensively for its potential applications in drug development. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. Additionally, it has been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
作用機序
The exact mechanism of action of ethyl 4-cyano-5-[(3,5-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes or proteins that are involved in disease processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
Ethyl 4-cyano-5-[(3,5-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, it has been shown to inhibit the replication of certain viruses, such as HIV and hepatitis C virus. It has also been shown to have antibacterial activity against a number of different bacterial strains.
実験室実験の利点と制限
One advantage of using ethyl 4-cyano-5-[(3,5-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate in lab experiments is its broad range of biological activities. This makes it a useful tool for studying a variety of different disease processes. Additionally, its relatively simple synthesis method makes it easy to obtain in large quantities. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are a number of future directions for research on ethyl 4-cyano-5-[(3,5-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate. One area of interest is its potential use in the development of new cancer therapies. Additionally, it may be useful in the development of new antiviral and antibacterial agents. Further research is also needed to fully understand its mechanism of action and to identify any potential side effects or toxicity. Overall, ethyl 4-cyano-5-[(3,5-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate is a promising compound with a wide range of potential applications in scientific research.
合成法
The synthesis of ethyl 4-cyano-5-[(3,5-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate can be achieved through a multi-step reaction. The first step involves the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form 3,5-dimethylbenzoyl chloride. The second step involves the reaction of 3,5-dimethylbenzoyl chloride with 2-aminothiophene to form 3,5-dimethyl-N-(2-thienyl)benzamide. The third step involves the reaction of 3,5-dimethyl-N-(2-thienyl)benzamide with ethyl cyanoacetate to form ethyl 4-cyano-5-[(3,5-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate.
特性
IUPAC Name |
ethyl 4-cyano-5-[(3,5-dimethylbenzoyl)amino]-3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-5-23-18(22)15-12(4)14(9-19)17(24-15)20-16(21)13-7-10(2)6-11(3)8-13/h6-8H,5H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUZVWJJDRPJFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=CC(=C2)C)C)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-cyano-5-(3,5-dimethylbenzamido)-3-methylthiophene-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate](/img/structure/B5722180.png)
![1-{[(4-chlorophenyl)thio]acetyl}piperidine](/img/structure/B5722183.png)



![N-[2-(acetylamino)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B5722227.png)
![3-{[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5722232.png)




![2-methoxy-4-{[(3-methoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5722268.png)